4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide
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Overview
Description
4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions
Formation of Pyrazole Core: The synthesis begins with the reaction of a suitable diketone with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.
Thienopyrimidine Synthesis: The thienopyrimidine moiety can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine or amidine.
Coupling and Functionalization: The final step involves coupling the pyrazole and thienopyrimidine intermediates, followed by chlorination and methylation reactions to introduce the chloro and methyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrazole or thienopyrimidine rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole or thienopyrimidine rings, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of polymers, coatings, and other materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide: shares similarities with other pyrazole and thienopyrimidine derivatives.
Pyrazole Derivatives: Compounds with similar pyrazole cores may exhibit comparable chemical reactivity and biological activity.
Thienopyrimidine Derivatives: Compounds with thienopyrimidine moieties may share similar structural features and applications.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups and structural complexity
Properties
Molecular Formula |
C19H22ClN5O2S |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-chloro-1,5-dimethyl-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22ClN5O2S/c1-10-15(20)16(22-24(10)3)17(26)23-25-11(2)21-18-14(19(25)27)12-8-6-4-5-7-9-13(12)28-18/h4-9H2,1-3H3,(H,23,26) |
InChI Key |
KFFALMGNZUAUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCCCC4)C)Cl |
Origin of Product |
United States |
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